Human KR-20 -

Human KR-20

Catalog Number: EVT-245596
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Human KR-20 is derived from the human cathelicidin family of peptides, specifically designed for enhanced antimicrobial properties. The classification of Human KR-20 can be outlined as follows:

  • Type: Antimicrobial peptide
  • Source: Synthetic variant based on human cathelicidin
  • Function: Antimicrobial activity against bacteria, fungi, and viruses
Synthesis Analysis

Methods and Technical Details

The synthesis of Human KR-20 involves several advanced methodologies aimed at ensuring purity and efficacy. Key methods include:

  1. Solid-phase peptide synthesis (SPPS): This common technique allows for the stepwise assembly of peptides on a solid support, facilitating the incorporation of specific amino acids.
  2. Reverse-phase high-performance liquid chromatography (RP-HPLC): Used for purification, this method separates peptides based on their hydrophobicity, ensuring high purity levels.
  3. Flow synthesis technology: Recent advancements have introduced flow synthesis as a more efficient method for producing antimicrobial peptides like Human KR-20. This technique allows for continuous production and rapid purification processes, significantly reducing synthesis time and material loss during purification steps .
Molecular Structure Analysis

Structure and Data

The molecular structure of Human KR-20 consists of a sequence of amino acids that confer its antimicrobial properties. The peptide typically features a cationic nature due to the presence of positively charged amino acids, which facilitates interaction with negatively charged bacterial membranes.

Key structural data includes:

  • Molecular Weight: Approximately 2468.9 Da
  • Amino Acid Composition: Specific sequences vary but generally include hydrophobic and cationic residues that enhance membrane disruption capabilities.
Chemical Reactions Analysis

Reactions and Technical Details

Human KR-20 exhibits several chemical reactions pertinent to its function:

  1. Membrane Disruption: The primary mechanism involves the interaction with bacterial membranes, leading to pore formation that disrupts cellular integrity.
  2. Synergistic Effects: When combined with other antimicrobial agents, Human KR-20 can enhance the efficacy of treatments against resistant strains by acting synergistically.

These reactions are critical in understanding how Human KR-20 can be effectively utilized in therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for Human KR-20 primarily revolves around its ability to disrupt microbial membranes. The process can be summarized as follows:

  1. Binding: The positively charged regions of Human KR-20 bind to negatively charged components of bacterial membranes.
  2. Insertion: The peptide inserts into the lipid bilayer, leading to membrane destabilization.
  3. Pore Formation: This insertion creates pores that allow leakage of essential cellular contents, ultimately resulting in cell death.

Data from studies indicate that this mechanism is effective against a wide range of pathogens, including antibiotic-resistant strains .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Human KR-20 exhibits several notable physical and chemical properties:

These properties are essential for determining the conditions under which Human KR-20 can be effectively utilized.

Applications

Scientific Uses

Human KR-20 has several promising applications in scientific research and clinical settings:

  1. Antimicrobial Therapy: Potential use in treating infections caused by multidrug-resistant pathogens.
  2. Wound Healing: Application in topical formulations to promote healing while preventing infections.
  3. Biotechnology Research: Utilized as a model compound for studying peptide interactions with biological membranes.

The versatility of Human KR-20 in these applications underscores its significance in modern medicine and therapeutic development .

Introduction to Human KR-20 in Contemporary Research

Human KR-20 represents a significant advancement in antimicrobial peptide (AMP) research, emerging as a highly active fragment of the human cathelicidin LL-37. This 20-amino acid peptide has demonstrated exceptional antimicrobial efficacy against diverse pathogens, including antibiotic-resistant strains, positioning it as a promising candidate for addressing the global antimicrobial resistance crisis. Unlike conventional antibiotics, KR-20 exhibits multimodal mechanisms of action that disrupt microbial membranes while modulating host immune responses, reducing the likelihood of resistance development. Its discovery marks a pivotal shift toward leveraging endogenous human defense molecules for therapeutic development, bridging innate immunity and clinical microbiology [9].

Historical Context and Discovery of Human KR-20 in Biochemical Studies

The discovery of Human KR-20 is inextricably linked to the investigation of the human cathelicidin LL-37, a 37-amino acid peptide expressed in neutrophils and epithelial cells. LL-37 was first characterized in the 1990s as a multifunctional component of the innate immune system, exhibiting both direct antimicrobial activity and immunomodulatory functions. However, researchers noted that the full-length peptide displayed variable efficacy and potential cytotoxicity at therapeutic concentrations. This limitation prompted systematic studies to identify the minimal functional regions responsible for its antimicrobial activity through structure-activity relationship (SAR) analyses [5] [9].

In the early 2000s, proteolytic processing studies revealed that LL-37 could be cleaved into smaller bioactive fragments. Among these, the C-terminal region (residues 117-136 of the hCAP18 precursor protein) emerged as particularly significant. KR-20, corresponding to amino acids 13-32 of LL-37 (KRIVQRIKDFLRNLVPRTES), was identified as a stable fragment retaining potent antimicrobial properties. The discovery process involved comparative analysis of multiple truncated peptides derived from LL-37, including KR-12 (residues 18-29) and FK-13 (residues 17-29). Research demonstrated that KR-20 exhibited superior antimicrobial potency compared to both the parent LL-37 and other fragments against a range of pathogens, including Trichomonas vaginalis and multidrug-resistant bacteria [9].

The historical significance of KR-20's discovery lies in its validation of the fragment optimization approach for antimicrobial peptide development. By identifying and isolating this functional core region, researchers demonstrated that strategic truncation of larger host defense peptides could yield derivatives with enhanced therapeutic indices—increased antimicrobial efficacy coupled with reduced potential for off-target effects on host cells. This approach mirrors historical breakthroughs in natural product drug discovery, where active components of traditional remedies were progressively refined into potent therapeutics [7].

Table 1: Discovery Timeline of Cathelicidin-Derived Peptides

YearMilestoneSignificance
1995Isolation of LL-37First characterization of human cathelicidin
2001Identification of proteolytic fragmentsDiscovery of natural processing of LL-37 into smaller peptides
2006Systematic SAR of LL-37 derivativesRational design approach to identify functional domains
2010+Characterization of KR-20Demonstration of superior antimicrobial activity compared to parent molecule

Classification and Nomenclature in Peptide Research Frameworks

Within peptide classification systems, Human KR-20 belongs to the cathelicidin family of antimicrobial peptides, specifically categorized as a linear cationic α-helical peptide. Its nomenclature follows established conventions for proteolytic fragments derived from parent molecules. The "KR" designation refers to the N-terminal lysine (K) and arginine (R) residues that form its characteristic cationic domain, while "20" denotes the peptide's length in amino acids [5] [9].

Structurally, KR-20 adopts an amphipathic α-helical conformation in membrane-mimetic environments, with its amino acid sequence (KRIVQRIKDFLRNLVPRTES) organized to segregate hydrophobic and hydrophilic residues along opposite faces of the helix. This arrangement facilitates interactions with microbial membranes—the positively charged residues (lysines at positions 1, 7, and 15; arginines at positions 2, 6, and 17) mediate electrostatic attraction to negatively charged phospholipid head groups, while the hydrophobic face (comprising isoleucine, valine, phenylalanine, leucine, and valine residues) enables insertion into lipid bilayers. The peptide's net charge of +6 at physiological pH places it within the optimal range for antimicrobial activity among cationic AMPs [8] [9].

KR-20 is phylogenetically classified within the mammalian antimicrobial peptide group, specifically as a human-derived host defense peptide (HDP). Its sequence aligns with the highly conserved cathelicidin domain found across mammalian species, though with species-specific variations that influence antimicrobial potency. Unlike defensins (which contain multiple disulfide bonds), KR-20 lacks cysteine residues, classifying it among the disulfide-free antimicrobial peptides [2] [5].

The peptide's position within the cathelicidin family can be understood through its relationship to other well-characterized fragments:

  • KR-12: Minimal active sequence (residues 18-29 of LL-37), primarily active against Gram-negative bacteria
  • FK-13: 13-residue fragment (residues 17-29) with broad-spectrum activity
  • KR-20: Extends beyond the KR-12 core to include additional structural elements that enhance membrane interaction and stability [9]

Table 2: Classification and Structural Features of KR-20

Classification ParameterDesignationFunctional Significance
OriginHuman cathelicidin fragmentSpecies-specific activity profile
Parent MoleculeLL-37 (hCAP18 residues 117-136)Evolutionary conserved host defense peptide
Structural ClassLinear α-helical peptideMembrane interaction capability
Net Charge+6 (at pH 7.4)Electrostatic targeting of microbial membranes
Key ResiduesN-terminal KR motif, hydrophobic coreMembrane anchoring and disruption
Length20 amino acidsOptimized balance of activity and stability

Role of Human KR-20 in Antimicrobial Research Paradigms

Human KR-20 has emerged as a paradigm-shifting molecule in antimicrobial research due to its broad-spectrum activity against clinically relevant pathogens. Research has demonstrated potent microbicidal effects against Gram-positive bacteria (including methicillin-resistant Staphylococcus aureus [MRSA]), Gram-negative bacteria (such as Escherichia coli and Pseudomonas aeruginosa), parasites (Trichomonas vaginalis), and fungi. Crucially, KR-20 maintains efficacy against antibiotic-resistant strains, including metronidazole-resistant T. vaginalis, highlighting its potential as a next-generation therapeutic agent [9].

The peptide's mechanism of action involves a multi-target approach that reduces susceptibility to resistance development. Primary interaction occurs through electrostatic attraction to negatively charged microbial membranes, followed by insertion of hydrophobic domains into the lipid bilayer. This leads to membrane disruption through various models, including the toroidal pore mechanism, where KR-20 induces curvature stress that results in permeable defects. Unlike conventional antibiotics that target specific molecular pathways, KR-20's physical membrane disruption presents a formidable barrier to microbial adaptation. Additionally, studies suggest potential intracellular targets, including inhibition of protein and nucleic acid synthesis, further expanding its antimicrobial arsenal [5] [9].

KR-20 exhibits remarkable synergistic potential with conventional antibiotics, significantly enhancing their efficacy against resistant pathogens. Notably, sub-inhibitory concentrations of KR-20 dramatically improve the activity of metronidazole against both sensitive and resistant strains of T. vaginalis. This synergy likely results from KR-20's membrane-disruptive action facilitating increased intracellular antibiotic accumulation. The peptide also shows synergy with other antibiotic classes, including β-lactams and fluoroquinolones, against bacterial pathogens. This positions KR-20 as a potential resistance-modifying agent that could revitalize existing antibiotics facing obsolescence due to widespread resistance [9].

Comparative studies have established KR-20's superiority over related cathelicidin fragments. Against T. vaginalis, KR-20 demonstrates the highest efficacy among tested peptides, outperforming both the parent LL-37 and shorter derivatives like KR-12 and FK-13. This enhanced activity profile is particularly significant given KR-20's reduced length, which may offer advantages in synthetic production costs and stability optimization [9].

Table 3: Comparative Efficacy of Cathelicidin-Derived Peptides Against Pathogens

PeptideLength (aa)Relative Efficacy Against BacteriaActivity Against Resistant StrainsParasiticidal Activity
LL-3737ModerateYesModerate
KR-2020HighYesHighest
FK-1313ModerateYesHigh
KR-1212Low-ModerateLimitedModerate

Future research directions focus on translating KR-20's promising in vitro activity into clinical applications. Key priorities include:

  • Structural optimization: Creating analogs with enhanced stability through residue substitution (D-amino acids), cyclization, or incorporation of unnatural amino acids
  • Delivery systems: Developing nanoparticle encapsulation or topical formulations to protect the peptide from proteolytic degradation
  • Spectrum expansion: Evaluating efficacy against viral pathogens and biofilm-embedded microorganisms
  • Immunomodulatory profiling: Characterizing potential anti-inflammatory or wound-healing properties beyond direct antimicrobial effects [5] [9]

These research avenues position KR-20 as a versatile scaffold for developing novel anti-infective agents that address the critical challenge of antimicrobial resistance through multimodal mechanisms inaccessible to conventional antibiotics.

Table 4: Research Applications and Potential of KR-20

Research DomainCurrent FindingsFuture Directions
Antibacterial ActivityBroad-spectrum against Gram-positive and Gram-negative bacteria, including MRSADevelopment against pan-resistant Acinetobacter and Enterobacteriaceae
Antiparasitic ActivityHigh efficacy against metronidazole-resistant T. vaginalisExploration against Leishmania and Plasmodium species
Synergy with AntibioticsEnhanced metronidazole activity against resistant strainsScreening combinations with last-resort antibiotics
Mechanistic StudiesMembrane disruption with secondary intracellular effectsElucidation of immunomodulatory pathways
Structural OptimizationIdentification of core pharmacophoreDevelopment of protease-resistant analogs

Properties

Product Name

Human KR-20

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.